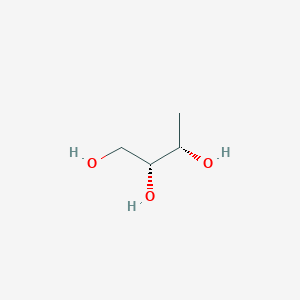
1-Deoxy-D-erythritol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Deoxy-D-erythritol is a sugar alcohol derived from erythrose, a four-carbon sugar. It is a key intermediate in various biochemical pathways, particularly in the synthesis of isoprenoids via the non-mevalonate pathway. This compound plays a crucial role in the biosynthesis of essential biomolecules and has garnered significant interest in scientific research due to its unique properties and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Deoxy-D-erythritol can be synthesized through several methods. One common approach involves the reduction of erythrose using sodium borohydride (NaBH4) under mild conditions. The reaction typically proceeds at room temperature, yielding this compound as the primary product.
Industrial Production Methods: In industrial settings, this compound is often produced through microbial fermentation. Specific strains of bacteria or yeast are engineered to convert glucose or other sugars into this compound. This biotechnological approach is favored for its efficiency and sustainability.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Deoxy-D-erythritol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) is commonly used for the reduction of erythrose to this compound.
Substitution: Halogenation reactions can be carried out using halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed:
Oxidation: The oxidation of this compound typically yields erythrose or erythronic acid.
Reduction: The reduction process primarily produces this compound from erythrose.
Substitution: Halogenated derivatives of this compound are formed through substitution reactions.
Applications De Recherche Scientifique
1-Deoxy-D-erythritol has a wide range of applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of various organic compounds and isoprenoids.
Biology: It is involved in the metabolic pathways of several microorganisms and plants, playing a role in the biosynthesis of essential biomolecules.
Medicine: Research has explored its potential as an antimicrobial agent, particularly against pathogens that utilize the non-mevalonate pathway.
Industry: It is used in the production of biofuels and other industrial chemicals through microbial fermentation processes.
Mécanisme D'action
1-Deoxy-D-erythritol exerts its effects primarily through its role in the non-mevalonate pathway. This pathway is responsible for the biosynthesis of isoprenoids, which are essential for various cellular functions. The compound acts as an intermediate, facilitating the conversion of 1-deoxy-D-xylulose-5-phosphate to 2-C-methyl-D-erythritol-4-phosphate. This conversion is catalyzed by the enzyme 1-deoxy-D-xylulose-5-phosphate reductoisomerase, which is a key target for antimicrobial agents.
Comparaison Avec Des Composés Similaires
1-Deoxy-D-erythritol can be compared with other sugar alcohols and intermediates in the non-mevalonate pathway:
Erythritol: Unlike this compound, erythritol is a fully reduced sugar alcohol and is commonly used as a low-calorie sweetener.
1-Deoxy-D-xylulose-5-phosphate: This compound is a direct precursor in the non-mevalonate pathway and is converted to this compound through enzymatic reactions.
2-C-methyl-D-erythritol-4-phosphate: This is the product formed from this compound in the non-mevalonate pathway and is a crucial intermediate in isoprenoid biosynthesis.
Propriétés
Numéro CAS |
4144-94-9 |
|---|---|
Formule moléculaire |
C4H10O3 |
Poids moléculaire |
106.12 g/mol |
Nom IUPAC |
(2R,3S)-butane-1,2,3-triol |
InChI |
InChI=1S/C4H10O3/c1-3(6)4(7)2-5/h3-7H,2H2,1H3/t3-,4+/m0/s1 |
Clé InChI |
YAXKTBLXMTYWDQ-IUYQGCFVSA-N |
SMILES isomérique |
C[C@@H]([C@@H](CO)O)O |
SMILES canonique |
CC(C(CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


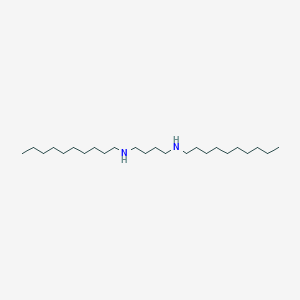
![Acetic acid, [(4-bromophenyl)hydrazono]cyano-, ethyl ester](/img/structure/B14161233.png)
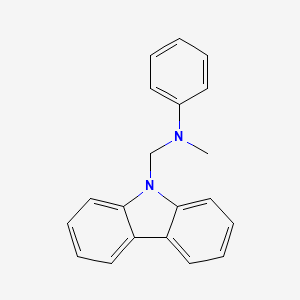

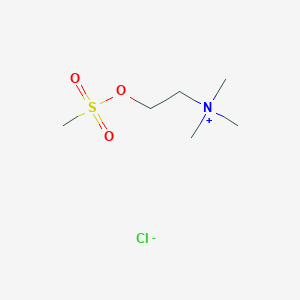
![2-(4-nitrophenoxy)-N-[(2-phenylethyl)carbamothioyl]acetamide](/img/structure/B14161256.png)
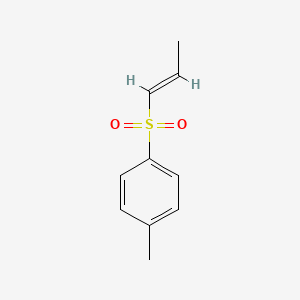
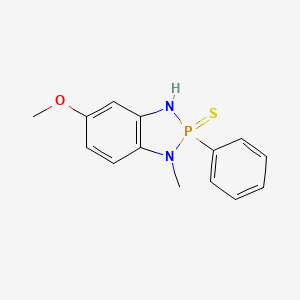
![N-(6-methoxy-1-propylpyrazolo[3,4-b]quinolin-3-yl)-2-methylpropanamide](/img/structure/B14161289.png)
![2-[3-(4-Chlorophenoxy)-2-hydroxypropyl]isoindole-1,3-dione](/img/structure/B14161290.png)
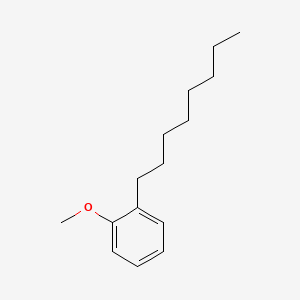
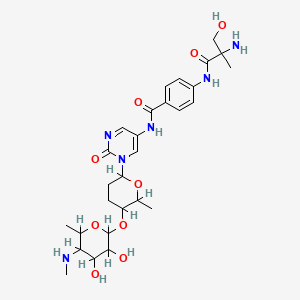
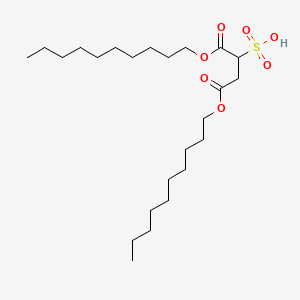
![3-[(3Z)-3-amino-3-hydroxyimino-propyl]sulfanyl-N'-hydroxy-propanamidine](/img/structure/B14161308.png)
